N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780282
InChI: InChI=1S/C19H26ClN5O3/c20-15-2-1-3-16(12-15)23-8-10-25(11-9-23)19(28)22-13-17(26)24-6-4-14(5-7-24)18(21)27/h1-3,12,14H,4-11,13H2,(H2,21,27)(H,22,28)
SMILES:
Molecular Formula: C19H26ClN5O3
Molecular Weight: 407.9 g/mol

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14780282

Molecular Formula: C19H26ClN5O3

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide -

Specification

Molecular Formula C19H26ClN5O3
Molecular Weight 407.9 g/mol
IUPAC Name N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H26ClN5O3/c20-15-2-1-3-16(12-15)23-8-10-25(11-9-23)19(28)22-13-17(26)24-6-4-14(5-7-24)18(21)27/h1-3,12,14H,4-11,13H2,(H2,21,27)(H,22,28)
Standard InChI Key DWBIWKNAEXDIQU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide is characterized by its IUPAC name N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide, reflecting its intricate architecture. The compound’s structure integrates:

  • A piperazine ring substituted with a 3-chlorophenyl group at the 4-position.

  • A carboxamide linker connecting the piperazine to a 2-oxoethyl group.

  • A 4-carbamoylpiperidine moiety, which introduces hydrogen-bonding capabilities.

The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances the compound’s stability and influences its electronic interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H26ClN5O3\text{C}_{19}\text{H}_{26}\text{ClN}_5\text{O}_3
Molecular Weight407.9 g/mol
IUPAC NameN-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
CAS NumberNot publicly disclosed

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide involves multi-step organic reactions, typically proceeding via:

  • Formation of the piperazine-carboxamide core: Reacting 4-(3-chlorophenyl)piperazine with a carboxamide-containing ethyl group under coupling conditions.

  • Introduction of the carbamoylpiperidine moiety: Condensation of the intermediate with 4-carbamoylpiperidine using activating agents such as HATU or EDC.

Critical parameters include maintaining anhydrous conditions, temperatures between 0–25°C, and precise stoichiometric ratios to prevent side reactions. High-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify purity (>95%) and confirm molecular identity.

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:

  • 1H^1\text{H}-NMR: Resonances at δ 7.2–7.4 ppm (aromatic protons from the chlorophenyl group), δ 3.4–3.8 ppm (piperazine and piperidine methylene groups), and δ 2.2–2.6 ppm (amide protons).

  • 13C^{13}\text{C}-NMR: Peaks corresponding to carbonyl carbons (~170 ppm) and quaternary carbons adjacent to chlorine (~140 ppm).

Biological Activity and Mechanistic Insights

Pharmacological Targets

Piperazine derivatives are renowned for their affinity toward dopamine (D2), serotonin (5-HT2A), and histamine (H1) receptors . The 3-chlorophenyl group in this compound may enhance binding to dopaminergic receptors, akin to atypical antipsychotics like risperidone . Preliminary in silico studies suggest inhibitory activity against protein kinase C (PKC) and phosphodiesterase 4 (PDE4), implicating potential roles in cancer and inflammation.

Future Research Directions

Target Identification and Optimization

  • Proteomic profiling: To identify binding partners using affinity chromatography and mass spectrometry.

  • Structure-activity relationship (SAR) studies: Modifying the chlorophenyl or carbamoyl groups to enhance selectivity for CNS targets.

Preclinical Development

  • Pharmacokinetic studies: Assessing bioavailability, half-life, and blood-brain barrier penetration in animal models.

  • Toxicology screening: Evaluating hepatotoxicity and cardiotoxicity in in vitro assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator